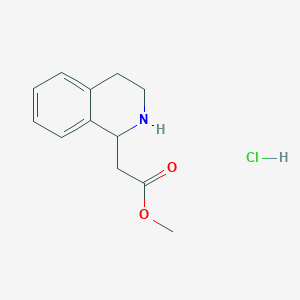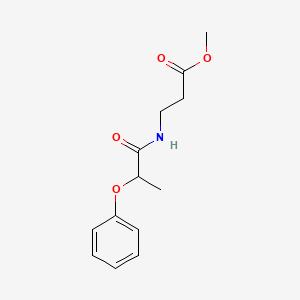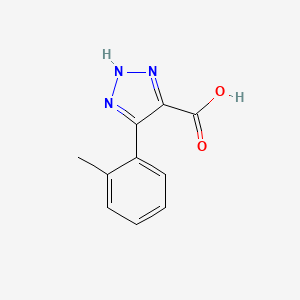
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride
説明
“Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride” is a chemical compound used in scientific research. This compound belongs to the class of organic compounds known as 1,4-isoquinolinediones .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “methyl 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate” involved the use of sulfuric acid (H2SO4) as a catalyst in methanol . Another example is the synthesis of “methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate”, which involved the use of di-tert-butyl dicarbonate in tetrahydrofuran at 0°C .Molecular Structure Analysis
The molecular formula of “Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride” is C12H15NO2 . The InChI code for this compound is ZYKBDGYQTKXXTM-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For instance, the reaction of “methyl 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetate” with sodium tris(acetoxy)borohydride in 1,1-dichloroethane and water at 20°C for 16 hours resulted in a yield of 96% .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride” include a molecular weight of 205.25 g/mol . The compound is stored in a dark place, sealed in dry, and stored in a freezer, under -20°C .科学的研究の応用
Neurodegenerative Disease Research
This compound has been studied for its potential in treating neurodegenerative disorders. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, to which this compound belongs, exhibits biological activities that may counteract neurodegenerative diseases . Research suggests that THIQ derivatives can impact various infective pathogens and conditions related to neurodegeneration.
Medicinal Chemistry and Drug Design
The THIQ core is a significant focus in medicinal chemistry due to its diverse biological activities. Researchers have synthesized novel THIQ analogs with potent biological activity, which are promising for the development of new therapeutic agents .
Mechanism of Action Studies
Understanding the mechanism of action is crucial for drug development. Studies have shown that THIQ analogs, including Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride, have complex interactions within biological systems that can be leveraged to treat various illnesses .
Neuroprotection
There is evidence that THIQ derivatives can act as neuroprotectants. They may offer protection against neurotoxins that are known to cause damage to nerve cells, which is particularly relevant in conditions like Parkinson’s disease .
Antidepressant Effects
Research has indicated that certain THIQ compounds have antidepressant effects. This opens up potential applications in the treatment of depression and related mood disorders .
Substance Abuse Treatment
Some THIQ derivatives have shown promise in combating substance abuse. They may reduce craving and have a broad spectrum of action in the brain, which could be beneficial in treating addiction .
Safety And Hazards
The safety information for “Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride” indicates that it has hazard statements H315 and H319, which refer to causing skin irritation and serious eye irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11;/h2-5,11,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKPZWFHKYGCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride | |
CAS RN |
799274-03-6 | |
| Record name | methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)
![2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1487541.png)


![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)
![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)


